Home > Products > Screening Compounds P69581 > Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2
Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 -

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2

Catalog Number: EVT-15266199
CAS Number:
Molecular Formula: C44H66N14O7S2
Molecular Weight: 967.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 is a synthetic peptide composed of a sequence of amino acids, specifically acetylated arginine, phenylalanine, methionine, tryptophan, and additional methionine and arginine residues. This compound is significant in various scientific fields, including chemistry, biology, and medicine, due to its structural complexity and potential therapeutic applications. The presence of both D- and L- enantiomers in the peptide indicates that it is a racemic mixture, which can influence its biological activity and stability.

Synthesis Analysis

Methods

The synthesis of Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:

  1. Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is covalently attached to the resin.
  2. Deprotection: The protecting group on the amino group is removed to expose it for coupling.
  3. Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
  4. Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
  5. Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed to yield the final product.

Technical Details

The SPPS method allows for high purity and yield of peptides, making it ideal for synthesizing complex sequences like Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2. The choice of protecting groups and coupling reagents can significantly affect the efficiency and outcome of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 consists of a linear sequence of amino acids linked by peptide bonds. Each amino acid contributes specific functional groups that define its chemical properties. The acetylation at the N-terminus enhances stability against enzymatic degradation.

Data

The molecular formula for Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 includes carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms, although specific quantitative details may vary based on stereochemistry. The presence of multiple chiral centers means that stereochemistry plays a crucial role in its biological function.

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 can undergo several chemical reactions:

  • Oxidation: Methionine residues can be oxidized to form methionine sulfoxide or methionine sulfone.
  • Reduction: Disulfide bonds can be reduced to free thiols if present.
  • Substitution: Amino groups may participate in nucleophilic substitution reactions.

Technical Details

Common reagents used in these reactions include:

  • Oxidation: Hydrogen peroxide or performic acid under mild conditions.
  • Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine as reducing agents.
  • Substitution: N-hydroxysuccinimide esters for amine coupling reactions.
Mechanism of Action

The mechanism of action for Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 varies depending on its application. In biological contexts, this peptide may interact with cell membranes or specific protein receptors, modulating their activity and influencing cellular pathways. Its unique sequence allows it to bind effectively to various targets, potentially leading to therapeutic effects such as antimicrobial or anticancer activities .

Physical and Chemical Properties Analysis

Physical Properties

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 typically appears as a white powder or crystalline solid. Its solubility varies depending on pH and solvent conditions but generally dissolves well in polar solvents.

Chemical Properties

The compound exhibits properties typical of peptides, including susceptibility to hydrolysis under acidic or basic conditions. Its stability can be enhanced by acetylation at the N-terminus and amidation at the C-terminus .

Applications

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2 has diverse applications across several scientific domains:

  • Chemistry: Used as a model compound for studying peptide synthesis techniques.
  • Biology: Investigated for its role in protein interactions and enzyme specificity.
  • Medicine: Explored for potential therapeutic applications, including antimicrobial and anticancer properties.
  • Industry: Utilized in developing peptide-based materials and biosensors .

This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance in advancing scientific knowledge and potential therapeutic applications.

Introduction to Melanocortin Receptor Ligands and Therapeutic Relevance

Overview of Melanocortin Receptor Physiology and Signaling Pathways

Melanocortin receptors belong to the class A rhodopsin-like GPCR family and signal primarily through Gαs-protein-mediated activation of adenylate cyclase. This activation elevates intracellular cyclic adenosine monophosphate (cAMP) levels, subsequently activating protein kinase A (PKA) and downstream effectors like cAMP response element-binding protein (CREB) [4] [9]. MC3R and MC4R exhibit distinct signaling nuances: MC3R demonstrates significant agonist-independent constitutive activity and couples to additional G proteins (e.g., Gαq), while MC4R robustly recruits β-arrestin upon activation, potentially modulating receptor internalization and signaling duration [4] [8]. These receptors are densely expressed in hypothalamic nuclei critical for energy balance—the arcuate nucleus (ARC), paraventricular nucleus (PVN), and ventromedial hypothalamus (VMH) [3] [8]. Within these regions, MC4R activation on second-order neurons potently inhibits food intake and increases energy expenditure. Conversely, MC3R, highly expressed in the ARC and limbic system, regulates feed efficiency and nutrient partitioning rather than absolute food intake [8] [9]. The melanocortin pathway integrates peripheral signals like leptin, which activates pro-opiomelanocortin (POMC) neurons in the ARC to release α-MSH. This peptide then binds MC4R on PVN neurons, triggering anorexigenic effects [3] [6]. Simultaneously, agouti-related protein (AgRP), co-expressed in ARC neurons, acts as a competitive antagonist and inverse agonist at MC3R and MC4R, suppressing basal cAMP activity and promoting hunger [1] [8]. This intricate balance between agonist and antagonist tone forms the core satiety circuit within the hypothalamus.

Role of Endogenous Melanocortin Agonists and Antagonists in Energy Homeostasis

Endogenous melanocortin agonists derive from the post-translational processing of pro-opiomelanocortin (POMC), a precursor cleaved by prohormone convertases 1/3 (PC1/3) and 2 (PC2) in a tissue-specific manner [1] [4]. In hypothalamic POMC neurons, processing yields primarily β-MSH and α-MSH, while pituitary corticotrophs produce ACTH [3]. Notably, rodents lack the dibasic cleavage site for β-MSH, making human studies critical for understanding its role [4]. Among the agonists, β-MSH exhibits the highest affinity for human MC4R (Ki = 8.18–19.9 nM), surpassing α-MSH (Ki = 26–900 nM) [1] [4]. This pharmacological profile translates to physiology: humans with β-MSH mutations (e.g., Tyr221Cys, Arg236Gly) develop severe early-onset obesity, hyperphagia, and increased linear growth, phenocopying MC4R deficiency [1] [3]. α-MSH, though less potent at MC4R, remains crucial for appetite suppression and melanogenesis [1]. Its N-terminal acetylation and C-terminal amidation significantly enhance stability compared to des-acetylated forms [1] [4]. In contrast, AgRP functions as the primary endogenous antagonist. It is co-expressed with neuropeptide Y (NPY) in ARC neurons and released during energy deficits [8]. AgRP’s C-terminal fragment (AgRP83–132) binds MC3R/MC4R with nanomolar affinity, competitively inhibiting α-MSH action and acting as an inverse agonist to reduce basal cAMP signaling [1] [8]. Transgenic overexpression or central administration of AgRP induces hyperphagia and weight gain, while its ablation reduces feeding [8]. This antagonism is physiologically critical for promoting feeding during fasting states.

Table 2: Key Endogenous Melanocortin Ligands in Energy Homeostasis

LigandReceptor Affinity ProfilePrimary SourceRole in Energy Homeostasis
α-MSHMC1R > MC3R ≈ MC5R > MC4RHypothalamic POMC neurons, pituitarySuppresses appetite, increases energy expenditure, stimulates melanogenesis
β-MSHMC4R > MC1R > MC3R > MC5RHypothalamic POMC neuronsPotent MC4R-mediated appetite suppression (humans)
γ-MSHMC3R > MC1R > MC4RHypothalamic POMC neuronsModulates MC3R-mediated feed efficiency, potentiates ACTH
ACTHMC2R (exclusively), MC1/3/4/5RPituitary corticotrophsAdrenal steroidogenesis; central effects on appetite at high doses
AgRPMC3R ≈ MC4R antagonistARC NPY/AgRP neuronsPromotes hunger, antagonizes α/β-MSH action, inverse agonist at MC4R

Rationale for Synthetic Peptide Design Targeting MC3R/MC4R Subtypes

The design of Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH₂ incorporates several advanced strategies to optimize receptor engagement, metabolic stability, and pharmacological efficacy for MC3R/MC4R targeting. The peptide’s structure strategically modifies the core HFRW pharmacophore through key features:

  • D-Amino Acid Incorporation: The use of DL-enantiomers for Arg, Phe, Met, and Trp residues is a deliberate strategy to confer resistance to proteolytic degradation. Peptidases predominantly recognize and cleave L-amino acids; D-amino acids disrupt this recognition [1] [4]. This significantly extends the peptide’s plasma half-life compared to endogenous MSHs, which are rapidly degraded by serum endopeptidases and exopeptidases [4].

  • N-Terminal Acetylation and C-Terminal Amidation: Acetylation of the N-terminal Arg mimics the protective modification seen in native α-MSH, shielding against aminopeptidase activity. Similarly, C-terminal amidation (NH₂) prevents carboxypeptidase-mediated cleavage [1] [4]. These modifications are empirically proven to enhance stability; acetylated α-MSH persists significantly longer in vivo than its des-acetyl counterpart [1].

  • Pharmacophore Duplication and Optimization: The sequence embeds two potential pharmacophores: Arg-Phe-Met-Trp (residues 1–4) and Met-Trp-Met-Arg (residues 4–7). This design leverages structure-activity relationship (SAR) studies indicating that Met4 and Trp9 in α-MSH critically influence MC3R/MC4R binding and activation [1] [4]. Duplication may enhance receptor interaction through multivalent binding or provide alternative active conformations. Furthermore, substituting Met for His in the first position (compared to classic HFRW) explores the tolerance for hydrophobic residues at this position to boost affinity.

  • Enhanced Lipophilicity and Membrane Permeability: The inclusion of two Methionine residues and the aromatic Trp/Phe increases overall lipophilicity. This potentially improves blood-brain barrier (BBB) penetration, a critical requirement for targeting central MC3R/MC4R receptors involved in energy homeostasis [4]. While peptide CNS delivery remains challenging, increased lipophilicity correlates with enhanced passive diffusion across biological membranes.

Table 3: Design Features of Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH₂ vs. α-MSH

Structural Featureα-MSH (Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂)Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH₂Rationale for Modification
Pharmacophore CoreHis⁶-Phe⁷-Arg⁸-Trp⁹Arg¹-Phe²-Met³-Trp⁴ and Met⁵-Trp⁶-Met⁷-Arg⁸Explores alternative core configurations; duplication may enhance affinity or duration
EnantiomersAll L-amino acidsDL-amino acids (racemic mix for key positions)Confers resistance to proteolytic degradation
N-TerminusAcetylatedAcetylatedBlocks aminopeptidase cleavage
C-TerminusAmidatedAmidatedBlocks carboxypeptidase cleavage
Key ResiduesMet⁴, His⁶, Phe⁷, Arg⁸, Trp⁹Met³,⁵,⁷; Phe²; Trp⁴,⁶; Arg¹,⁸Optimizes lipophilicity and receptor contact points; Met may enhance stability and CNS penetration
Length13 amino acids8 amino acidsShorter chain may reduce immunogenicity and synthetic complexity

This synthetic approach addresses historical challenges in melanocortin-based therapeutics. Early peptides like MTII (potent MC3/4R agonist) and SHU9119 (MC3R agonist/MC4R antagonist) demonstrated potent in vivo effects but suffered from short half-lives and the need for frequent administration [1] [4]. Furthermore, non-selective activation of MC1R (e.g., skin darkening) or MC5R (e.g., exocrine effects) posed off-target concerns [4] [7]. While the precise receptor subtype selectivity and in vitro binding affinity data for Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH₂ require empirical characterization, its design principles align with successful strategies underpinning setmelanotide (a cyclic MC4R-selective agonist with D-amino acids) and bremelanotide (MC1/4R agonist for sexual dysfunction) [3] [4]. By incorporating D-amino acids, optimizing the pharmacophore, and enhancing stability, this peptide represents a focused effort to develop next-generation melanocortin therapeutics with improved properties for modulating energy homeostasis pathways.

Table 4: Strategies to Enhance Stability in Synthetic Melanocortin Peptides

Degradation MechanismEndogenous Ligand VulnerabilityProtective Strategy in Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH₂Expected Outcome
Aminopeptidase CleavageHigh (N-terminal Ser/His in α/β-MSH)N-terminal Acetylation + D-Arg¹Blocks exopeptidase access to N-terminus
Carboxypeptidase CleavageHigh (C-terminal Val/Lys in ACTH/β-MSH)C-terminal AmidationRemoves free carboxyl target
Chymotrypsin-like EndopeptidasesCleaves at Phe, Trp, TyrD-enantiomers at Phe², Trp⁴,⁶Sterically hinders enzyme binding
OxidationMet residues susceptibleIncorporation but potential substitution exploredControlled stability-lipophilicity balance
In Vivo ClearanceRapid renal/hepatic clearance (small peptides)Increased lipophilicity (Met, Trp, Phe)Slows renal filtration, potential tissue penetration

Properties

Product Name

Ac-DL-Arg-DL-Phe-DL-Met-DL-Trp-DL-Met-DL-Arg-NH2

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide

Molecular Formula

C44H66N14O7S2

Molecular Weight

967.2 g/mol

InChI

InChI=1S/C44H66N14O7S2/c1-26(59)53-32(16-10-20-51-44(48)49)38(61)57-35(23-27-11-5-4-6-12-27)41(64)55-34(18-22-67-3)40(63)58-36(24-28-25-52-30-14-8-7-13-29(28)30)42(65)56-33(17-21-66-2)39(62)54-31(37(45)60)15-9-19-50-43(46)47/h4-8,11-14,25,31-36,52H,9-10,15-24H2,1-3H3,(H2,45,60)(H,53,59)(H,54,62)(H,55,64)(H,56,65)(H,57,61)(H,58,63)(H4,46,47,50)(H4,48,49,51)

InChI Key

YITKLPADQQRMDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.